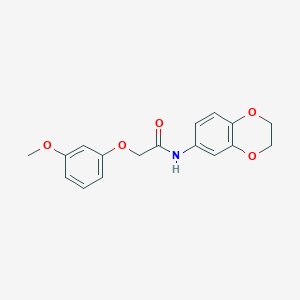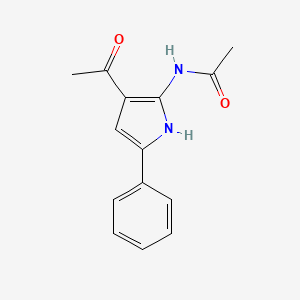
N-(1-allyl-1H-benzimidazol-2-yl)benzamide
Vue d'ensemble
Description
N-(1-allyl-1H-benzimidazol-2-yl)benzamide, also known as ABZI, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit antiviral activity against a range of RNA viruses, including influenza, Zika, and Ebola. In addition, ABZI has been shown to activate the immune system, making it a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)benzamide involves the activation of the innate immune system through the STING pathway. N-(1-allyl-1H-benzimidazol-2-yl)benzamide binds to a protein called cyclic GMP-AMP synthase (cGAS), which is involved in the detection of viral DNA. This binding leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the STING pathway. This pathway leads to the production of interferons and other cytokines that help to control viral infections and eliminate cancer cells.
Biochemical and Physiological Effects:
N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In terms of antiviral activity, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been found to inhibit the replication of a range of RNA viruses, including influenza, Zika, and Ebola. This compound works by activating the innate immune system, which in turn leads to the production of interferons and other cytokines that help to control viral infections.
In terms of immunotherapy for cancer, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been found to activate the STING pathway, which is involved in the recognition and elimination of cancer cells by the immune system. N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is its relatively simple synthesis, which allows for large-scale production. In addition, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its antiviral and immunotherapeutic properties, making it a promising candidate for further development.
One limitation of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is that its mechanism of action is not fully understood. In addition, further research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are a number of future directions for the development of N-(1-allyl-1H-benzimidazol-2-yl)benzamide. One area of research is the optimization of its antiviral activity, particularly against emerging viral pathogens such as SARS-CoV-2. In addition, further research is needed to determine the optimal dosage and administration route for N-(1-allyl-1H-benzimidazol-2-yl)benzamide in both antiviral and immunotherapeutic applications.
Another area of research is the development of combination therapies that include N-(1-allyl-1H-benzimidazol-2-yl)benzamide. This compound has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies in the treatment of cancer and other diseases.
Conclusion:
N-(1-allyl-1H-benzimidazol-2-yl)benzamide, or N-(1-allyl-1H-benzimidazol-2-yl)benzamide, is a small molecule inhibitor with promising antiviral and immunotherapeutic properties. This compound has been shown to inhibit the replication of a range of RNA viruses, activate the immune system, and enhance the efficacy of other immunotherapies. While further research is needed to fully understand its mechanism of action and optimize its therapeutic potential, N-(1-allyl-1H-benzimidazol-2-yl)benzamide is a promising candidate for the development of novel antiviral and immunotherapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with allyl bromide to form N-(1-allyl-1H-benzimidazol-2-yl)benzimidazole. This intermediate is then reacted with benzoyl chloride to yield the final product, N-(1-allyl-1H-benzimidazol-2-yl)benzamide. The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)benzamide is relatively simple and can be performed on a large scale, making it a viable candidate for further development.
Applications De Recherche Scientifique
N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its antiviral properties, with promising results in preclinical studies. In particular, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the replication of a range of RNA viruses, including influenza, Zika, and Ebola. This compound works by activating the innate immune system, which in turn leads to the production of interferons and other cytokines that help to control viral infections.
In addition to its antiviral activity, N-(1-allyl-1H-benzimidazol-2-yl)benzamide has also been shown to have potential as an immunotherapy for cancer. This compound has been found to activate the STING pathway, which is involved in the recognition and elimination of cancer cells by the immune system. N-(1-allyl-1H-benzimidazol-2-yl)benzamide has been shown to enhance the efficacy of other immunotherapies, making it a promising candidate for combination therapies.
Propriétés
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVGSZDYBWYQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330323 | |
| Record name | N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
CAS RN |
292613-11-7 | |
| Record name | N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)
![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)